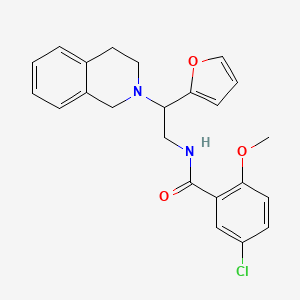
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H23ClN2O3 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pro-drug Applications for Targeted Therapy
Research on 5-substituted isoquinolin-1-ones and their derivatization, including arylmethylation with benzyl halides, has shown potential applications as pro-drugs. These compounds, through biomimetic reduction, can selectively release therapeutic drugs in hypoxic solid tumors, indicating their potential use in targeted cancer therapy (Berry et al., 1997).
Serotonin-3 (5-HT3) Receptor Antagonism
Studies on 4-amino-5-chloro-2-ethoxybenzamides, closely related to the queried compound, led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. These findings underscore the relevance of such compounds in developing new therapeutic agents for conditions modulated by 5-HT3 receptors, such as gastrointestinal disorders and chemotherapy-induced nausea (Harada et al., 1995).
Sigma-2 Receptor Probing
The benzamide analogues, including those structurally related to the target compound, have been radiolabeled and evaluated for their binding to sigma-2 receptors. These studies are significant for understanding sigma-2 receptor functions and developing imaging agents for solid tumors using positron emission tomography (PET) (Xu et al., 2005).
Anticancer Drug Formulation
Research into the formulation of anticancer drugs, like lapatinib tosylate salts, highlights the importance of structural derivatives in enhancing drug solubility and stability. These studies contribute to the optimization of drug formulations for improved therapeutic outcomes (Ravikumar et al., 2013).
Pharmacological Potency Enhancement
The synthesis of novel tetrahydroisoquinolinones incorporating both known pharmacologically interesting fragments and various pharmacophoric substituents has been explored. These efforts aim to enhance the pharmacological potency of compounds through structural modification (Kandinska et al., 2006).
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-21-9-8-18(24)13-19(21)23(27)25-14-20(22-7-4-12-29-22)26-11-10-16-5-2-3-6-17(16)15-26/h2-9,12-13,20H,10-11,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPWFOLKCRAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)


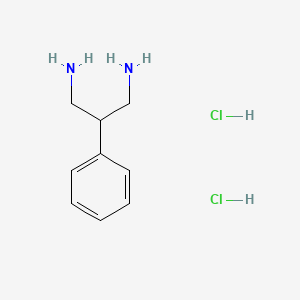
![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)
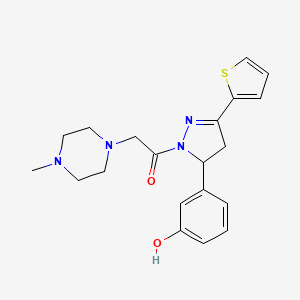
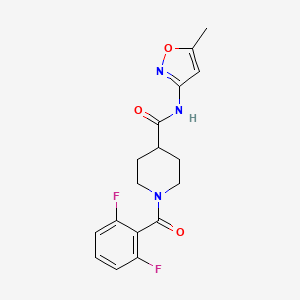
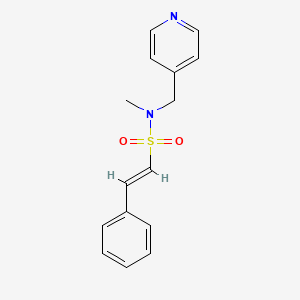
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)
